molecular formula C10H17NO3 B2985085 tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1540700-97-7

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2985085
CAS No.: 1540700-97-7
M. Wt: 199.25
InChI Key: FTWSDBRXBABRTG-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a fused cyclopropane-pyrrolidine ring system, with the tert-butyl carbamate group at position 3 acting as a protective moiety.

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWSDBRXBABRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The 6-position of the bicyclic scaffold is highly modifiable, leading to diverse derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Evidence ID
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Oxygen (epoxide) C₉H₁₅NO₃ 185.22 Intermediate for ring-opening reactions
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino (-NH₂) C₉H₁₆N₂O₂ ~184.24 Amide coupling in molecular glues
tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Aldehyde (-CHO) C₁₁H₁₇NO₃ 211.26 Functionalization via aldehyde reactivity
tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate Benzoyl (-COC₆H₅) C₁₇H₂₁N₂O₃ 301.36 Sp³-enriched scaffold generation
Target compound : 6-Hydroxy derivative Hydroxyl (-OH) Likely C₉H₁₅NO₃ ~185.22 (estimated) Hydrogen-bond donor in drug design

Physicochemical Properties

  • Solubility : The 6-hydroxy derivative is expected to exhibit higher aqueous solubility than the 6-oxa or 6-formyl analogs due to its hydrophilic -OH group.
  • Stability : The tert-butyl carbamate group enhances stability across all analogs, but the 6-oxa derivative’s epoxide ring may confer reactivity under acidic or nucleophilic conditions .

Biological Activity

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1540700-97-7) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound is structurally related to various bioactive molecules, including opioid receptor antagonists, which are crucial in pain management and addiction treatment.

The molecular formula of this compound is C10H17NO3, with a molar mass of 199.25 g/mol. The compound exhibits a predicted density of 1.224 g/cm³ and a pKa value of approximately 14.80, indicating its acidic properties under physiological conditions .

Pharmacological Profile

Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework, including tert-butyl 6-hydroxy derivatives, exhibit significant activity as mu-opioid receptor antagonists. For instance, CP-866,087, a related compound, has been characterized for its ability to block mu-opioid receptors effectively, suggesting that similar compounds could have therapeutic applications in treating opioid addiction and managing pain without the addictive properties associated with traditional opioids .

Case Studies

  • Mu-opioid Receptor Antagonism :
    • A study demonstrated that compounds like CP-866,087 showed high binding affinity for mu-opioid receptors and effectively inhibited receptor activation by endogenous opioids.
    • In vivo studies indicated that these antagonists could reduce morphine-induced analgesia, highlighting their potential role in opioid addiction therapies.
  • Cytotoxicity and Antimicrobial Activity :
    • Preliminary assessments have shown that azabicyclo compounds can exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific mechanisms of action and the efficacy of tert-butyl 6-hydroxy derivatives against different types of cancer cells.
    • Antimicrobial assays have also suggested some activity against bacterial strains, although more comprehensive studies are required to confirm these findings.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Mu-opioid Receptor AntagonismBlocks receptor activation; potential in addiction therapy
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Antimicrobial ActivityPotential activity against certain bacterial strains

Q & A

Q. What are the common synthetic routes for tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how can its purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during bicyclic system formation. For example, similar derivatives employ acetamido or benzyloxymethyl groups to stabilize intermediates (e.g., ).

  • Cyclopropane Ring Formation : Ring-closing metathesis or [2+1] cycloaddition reactions under controlled temperatures (0–25°C) to minimize side products.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) to achieve >95% purity. Monitoring via TLC and HPLC is critical .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, DCM, 0°C85–9090
CyclizationGrubbs Catalyst, DCM, 25°C60–7085
Final DeprotectionTFA/DCM (1:1), 0°C7595

Q. How is the compound characterized structurally, and what spectroscopic markers are definitive?

  • Methodological Answer : Key characterization methods include:
  • NMR :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.0 ppm (bicyclic protons), and δ 5.2–5.5 ppm (hydroxy proton, exchangeable).
  • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and 25–30 ppm (tert-butyl carbons).
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch from Boc group) and ~3400 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 228.2 (C₁₁H₁₉NO₄⁺) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the bicyclic core be resolved during synthesis?

  • Methodological Answer : The fused cyclopropane-oxirane system introduces stereochemical complexity. Solutions include:
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured precursors) to enforce desired stereochemistry ().

  • Catalytic Asymmetric Synthesis : Pd-catalyzed cyclopropanation with chiral ligands (e.g., BINAP) to control ring closure.

  • Diastereomeric Separation : Preparative HPLC with chiral columns (Chiralpak AD-H) to resolve racemic mixtures .

    • Data Table : Stereochemical Outcomes in Related Compounds
Precursor ConfigurationCatalyst% eeYield (%)
(1R,5S)None (spontaneous)5060
RacemicBINAP/Pd9075
(1S,5R)Grubbs-Hoveyda8570

Q. What strategies mitigate instability of the hydroxy group during storage or reaction conditions?

  • Methodological Answer : The 6-hydroxy group is prone to oxidation or dehydration. Mitigation involves:
  • Protection : Temporarily convert the hydroxy group to a silyl ether (e.g., TBSCl, imidazole) during reactive steps.
  • Storage : Store at 2–8°C under inert gas (argon) in amber vials to prevent light-induced degradation ().
  • Stabilization : Use aprotic solvents (e.g., THF, DMF) during reactions to avoid proton exchange .

Q. How can computational methods predict the compound’s reactivity in peptidomimetic applications?

  • Methodological Answer :
  • DFT Calculations : Model the bicyclic core’s electron density to predict nucleophilic/electrophilic sites (e.g., hydroxy group pKa ~10.5).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.
  • SAR Analysis : Compare with analogs (e.g., ’s acetamido derivative) to optimize hydrogen-bonding or steric effects .

Contradictions and Troubleshooting

Q. How to address conflicting NMR data for the bicyclic protons?

  • Resolution :
  • Variable Temperature NMR : Perform experiments at –40°C to slow conformational exchange and resolve overlapping peaks.
  • 2D Techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of protons (e.g., bridgehead H2 and H6) .

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